Nematicidal Activity Against Meloidogyne incognita
In a direct head-to-head comparison against three other N-alkyl maleimides, 1-isobutyl-1H-pyrrole-2,5-dione (N-isobutylmaleimide) demonstrated an EC₅₀ value of 19.0 ± 9.0 mg/L against second-stage juveniles (J2) of the root-knot nematode Meloidogyne incognita after 72 hours of exposure [1]. This potency was lower than that of N-isopropylmaleimide (EC₅₀ = 16.2 ± 5.4 mg/L), N-ethylmaleimide (EC₅₀ = 5.1 ± 3.4 mg/L), and the unsubstituted maleimide (EC₅₀ = 2.6 ± 1.3 mg/L) [1]. Notably, all tested maleimides were significantly more potent than the standard nematicide copper sulfate (EC₅₀ = 48.6 ± 29.8 mg/L) [1].
| Evidence Dimension | Nematicidal activity (EC₅₀, mg/L) |
|---|---|
| Target Compound Data | 19.0 ± 9.0 mg/L |
| Comparator Or Baseline | Maleimide: 2.6 ± 1.3 mg/L; N-ethylmaleimide: 5.1 ± 3.4 mg/L; N-isopropylmaleimide: 16.2 ± 5.4 mg/L; Copper sulfate: 48.6 ± 29.8 mg/L |
| Quantified Difference | 7.3x less potent than maleimide; 2.6x less potent than copper sulfate |
| Conditions | In vitro assay on M. incognita J2, 72-hour exposure |
Why This Matters
This data confirms that the N-isobutyl substituent produces a specific and predictable nematicidal activity profile, which is distinct from other N-alkyl analogs and allows for rational selection in SAR studies or as a less potent control compound.
- [1] Eloh, K., et al. (2016). Potent Nematicidal Activity of Maleimide Derivatives on Meloidogyne incognita. Journal of Agricultural and Food Chemistry, 64(24), 4876–4881. View Source
